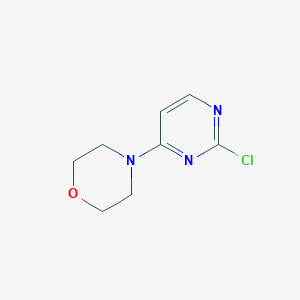
4-(2-Chloropyrimidin-4-yl)morpholine
Vue d'ensemble
Description
“4-(2-Chloropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H10ClN3O . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of “4-(2-Chloropyrimidin-4-yl)morpholine” involves the reaction of 2,4-dichloropyrimidine with morpholine in the presence of triethylamine in ethanol at 0°C . The reaction is maintained at this temperature for 3 hours .Molecular Structure Analysis
The molecular structure of “4-(2-Chloropyrimidin-4-yl)morpholine” is represented by the InChI code1S/C8H10ClN3O/c9-8-10-2-1-7 (11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 . Physical And Chemical Properties Analysis
“4-(2-Chloropyrimidin-4-yl)morpholine” has a molecular weight of 199.64 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 387.6±32.0 °C at 760 mmHg, and a flash point of 188.2±25.1 °C . The compound is solid under normal conditions .Applications De Recherche Scientifique
Anti-Inflammatory Agents
4-(2-Chloropyrimidin-4-yl)morpholine: derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents . These compounds have shown promising results in inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations, which is crucial in the inflammatory response. They also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein levels in macrophage cells.
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its presence in the molecular structure can influence the pharmacokinetic properties of the synthesized compounds .
Material Science
In material science, 4-(2-Chloropyrimidin-4-yl)morpholine can be utilized in the development of new materials with specific properties, such as enhanced durability or specialized chemical reactivity, which could be beneficial in various industrial applications .
Chromatography
The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .
Analytical Research
4-(2-Chloropyrimidin-4-yl)morpholine: can play a role in analytical research, where it may be used to calibrate instruments or as a reagent in the development of new analytical methodologies .
Life Science Research
In life sciences, this compound could be involved in the study of cellular processes, particularly those related to pyrimidine metabolism, which is vital for DNA and RNA synthesis .
Drug Design
The compound’s structure makes it a candidate for drug design efforts, where it could be incorporated into larger molecules to modulate biological activity or improve drug-like properties .
Pharmacokinetics
Research into the pharmacokinetic properties of 4-(2-Chloropyrimidin-4-yl)morpholine and its derivatives could provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .
Safety and Hazards
The safety information for “4-(2-Chloropyrimidin-4-yl)morpholine” indicates that it may be harmful if swallowed or inhaled, and may cause eye and skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Mécanisme D'action
Target of Action
The primary targets of 4-(2-Chloropyrimidin-4-yl)morpholine are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. COX-2 is an enzyme that catalyzes the formation of prostaglandins, which are lipid compounds that mediate inflammation.
Mode of Action
4-(2-Chloropyrimidin-4-yl)morpholine interacts with its targets by inhibiting their activity . The compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 by 4-(2-Chloropyrimidin-4-yl)morpholine affects the nitric oxide (NO) pathway and the prostaglandin synthesis pathway . The reduction in NO production can lead to a decrease in inflammation and pain perception. The decrease in prostaglandin production can result in reduced fever and inflammation.
Result of Action
The molecular and cellular effects of 4-(2-Chloropyrimidin-4-yl)morpholine’s action include a significant reduction in the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Propriétés
IUPAC Name |
4-(2-chloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBSLVBHDCHLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364922 | |
| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyrimidin-4-yl)morpholine | |
CAS RN |
62968-37-0 | |
| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



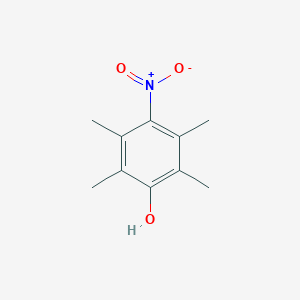
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
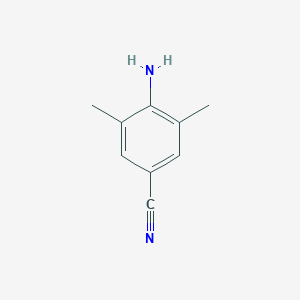
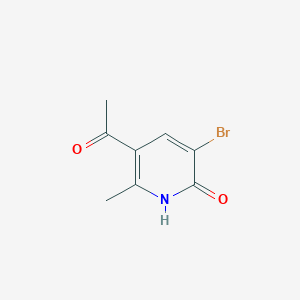


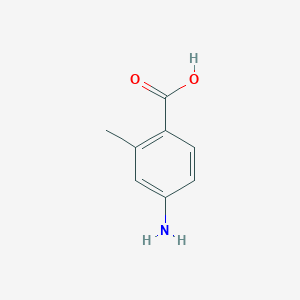
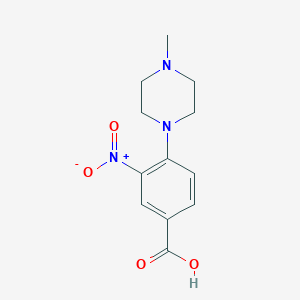

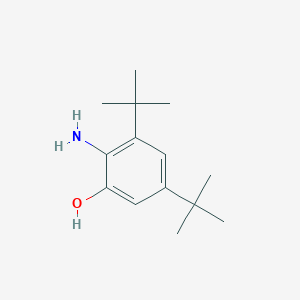

![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
